N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide
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Overview
Description
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-methylprop-2-enyl group: This step involves the alkylation of the benzimidazole core using a suitable alkylating agent, such as 2-methylprop-2-enyl bromide, in the presence of a base like potassium carbonate.
Attachment of the acetamide group: The final step involves the acylation of the alkylated benzimidazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide or alkyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of bases or catalysts.
Major Products
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide is not well-documented. based on the known activities of benzimidazole derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound could inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure, known for its broad range of biological activities.
2-methylbenzimidazole: A methyl-substituted benzimidazole with potential antimicrobial and antifungal properties.
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide: A structurally similar compound with a furan-2-carboxamide group instead of an acetamide group.
Uniqueness
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the 2-methylprop-2-enyl group and the acetamide moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.
Properties
IUPAC Name |
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7H,1,8-10H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXYFSJHZPNAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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